Cas no 895455-39-7 (2-(4-methylphenyl)sulfanyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylacetamide)

2-(4-Methylphenyl)sulfanyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylacetamide is a synthetic organic compound featuring a coumarin-thiazole hybrid scaffold. Its structure combines a sulfanylacetamide linker with a 4-methylphenyl group and a 2-oxo-2H-chromen-3-yl moiety, offering potential as a bioactive intermediate in medicinal chemistry. The compound's design leverages the pharmacological properties of coumarin derivatives, known for their anticoagulant, anti-inflammatory, and anticancer activities, alongside the thiazole ring's versatility in drug development. This hybrid structure may exhibit enhanced binding affinity or selectivity in targeting specific enzymes or receptors. Its synthetic accessibility and modularity make it a candidate for further derivatization in the development of novel therapeutic agents or biochemical probes.
2-(4-methylphenyl)sulfanyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylacetamide structure
895455-39-7 structure
Product Name:2-(4-methylphenyl)sulfanyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylacetamide
CAS No:895455-39-7
MF:C21H16N2O3S2
MW:408.493342399597
CID:6030548
PubChem ID:7544968
Update Time:2025-06-15

2-(4-methylphenyl)sulfanyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methylphenyl)sulfanyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylacetamide
    • Acetamide, 2-[(4-methylphenyl)thio]-N-[4-(2-oxo-2H-1-benzopyran-3-yl)-2-thiazolyl]-
    • 2-[(4-methylphenyl)sulfanyl]-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
    • 2-(4-methylphenyl)sulfanyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide
    • N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(p-tolylthio)acetamide
    • AKOS024657930
    • 895455-39-7
    • F2537-0058
    • Inchi: 1S/C21H16N2O3S2/c1-13-6-8-15(9-7-13)27-12-19(24)23-21-22-17(11-28-21)16-10-14-4-2-3-5-18(14)26-20(16)25/h2-11H,12H2,1H3,(H,22,23,24)
    • InChI Key: LBTCKWXYAGZJDU-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC3=CC=CC=C3OC2=O)=CS1)(=O)CSC1=CC=C(C)C=C1

Computed Properties

  • Exact Mass: 408.06023472g/mol
  • Monoisotopic Mass: 408.06023472g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 619
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 122Ų

Experimental Properties

  • Density: 1.43±0.1 g/cm3(Predicted)
  • pka: 7.91±0.50(Predicted)

2-(4-methylphenyl)sulfanyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylacetamide Pricemore >>

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2-(4-methylphenyl)sulfanyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylacetamide Related Literature

Additional information on 2-(4-methylphenyl)sulfanyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylacetamide

Introduction to 2-(4-methylphenyl)sulfanyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylacetamide (CAS No. 895455-39-7)

2-(4-methylphenyl)sulfanyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylacetamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 895455-39-7, belongs to a class of molecules that integrate multiple pharmacophoric units, making it a promising candidate for further investigation in drug discovery and development.

The molecular structure of this compound features a thiazole core linked to a sulfanyl group and an acetamide moiety, both of which are known to contribute to the biological activity of many pharmaceutical agents. Additionally, the presence of a 4-methylphenyl group and a 2H-chromen-3-yl substituent enhances its complexity and suggests potential interactions with various biological targets.

In recent years, there has been growing interest in the development of novel therapeutic agents that combine multiple pharmacological properties. The compound 2-(4-methylphenyl)sulfanyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylacetamide exemplifies this trend, as its multifaceted structure allows for diverse interactions with biological systems. This has led to its exploration in various preclinical studies aimed at identifying new treatments for diseases such as cancer, inflammation, and neurodegenerative disorders.

One of the most compelling aspects of this compound is its potential to interact with multiple biological pathways simultaneously. The thiazole ring, for instance, is known to be a key structural component in many bioactive molecules, often involved in binding to enzymes and receptors. The sulfanyl group attached to the thiazole ring further enhances its ability to interact with biological targets, while the acetamide moiety provides additional opportunities for hydrogen bonding and polar interactions.

The 4-methylphenyl group introduces hydrophobicity and may contribute to the compound's solubility and membrane permeability, which are critical factors in drug bioavailability. Meanwhile, the 2H-chromen-3-yl substituent adds another layer of complexity, potentially influencing the compound's electronic properties and reactivity. These structural features collectively make this compound a versatile scaffold for medicinal chemistry innovation.

Recent studies have begun to uncover the potential therapeutic applications of this compound. In particular, its ability to modulate key cellular processes has been highlighted in several preclinical investigations. For example, research suggests that it may exhibit inhibitory effects on certain enzymes implicated in cancer progression. The precise mechanisms by which it exerts these effects are still under investigation, but preliminary data indicate that it may interfere with signaling pathways that are crucial for cell proliferation and survival.

Another area of interest is the potential anti-inflammatory properties of this compound. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. By targeting inflammatory pathways, this compound may offer a new approach to managing these conditions. Early studies have shown promising results in animal models, where it demonstrated ability to reduce inflammatory markers and alleviate symptoms associated with inflammation.

The compound's structure also raises interesting possibilities for its interaction with neurological targets. The presence of both polar and non-polar regions makes it well-suited for crossing the blood-brain barrier, which is essential for treating central nervous system disorders. Current research is exploring its potential as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The thiazole ring and sulfanyl group are particularly noteworthy here, as they have been identified as key components in molecules that show neuroprotective effects.

In terms of synthetic chemistry, the preparation of 2-(4-methylphenyl)sulfanyl-N-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylacetamide presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to access such molecules with high purity and yield. Techniques such as multi-step organic synthesis combined with modern purification methods have enabled researchers to produce sufficient quantities for detailed biological evaluation.

The pharmacokinetic properties of this compound are also being actively studied. Understanding how a molecule behaves within the body—its absorption, distribution, metabolism, excretion (ADME)—is crucial for determining its clinical efficacy and safety profile. Preliminary data suggest that it exhibits reasonable oral bioavailability and moderate metabolic stability, making it a promising candidate for further development.

As research continues to unfold, the potential applications of 2-(4-methylphenyl)sulfanyl-N-4-(2-oxyo-H-chromen}-3-y}-1},3-thiazol}-2-y} acetamide (CAS No. 895455}-39}-7) are likely to expand beyond those initially envisioned. Its unique structural features offer a rich foundation for medicinal chemistry innovation, paving the way for new therapeutic strategies across multiple disease areas

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